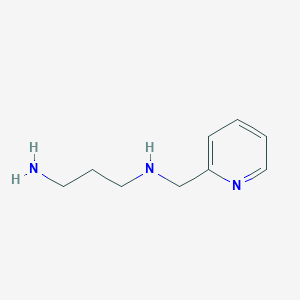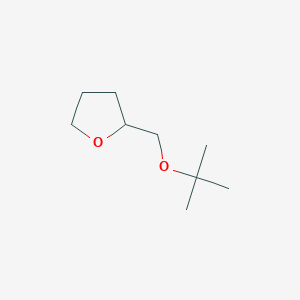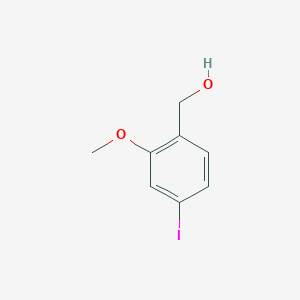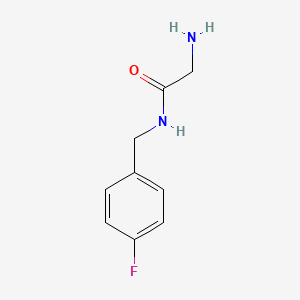
N-(2-pyridylmethyl)trimethylenediamine
Vue d'ensemble
Description
N-(2-pyridylmethyl)trimethylenediamine: is an organic compound with the molecular formula C9H15N3. It is characterized by the presence of a pyridine ring attached to a trimethylenediamine backbone. This compound is known for its versatility in forming stable complexes with various metals, making it valuable in catalysis and supramolecular chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation Method: One common method involves the alkylation of primary (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine in an aqueous sodium hydroxide solution.
Reductive Amination: Another method is the reductive amination of pyridine aldehyde precursors using sodium triacetoxyborohydride.
Industrial Production Methods: While specific industrial production methods for N-(2-pyridylmethyl)trimethylenediamine are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-pyridylmethyl)trimethylenediamine can undergo oxidation reactions, particularly when complexed with transition metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: The major products of oxidation reactions are often metal-oxide complexes.
Substitution: Substitution reactions typically yield derivatives with modified functional groups, enhancing the compound’s reactivity and stability.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Anticancer Activity: This compound has shown potential anticancer activity, particularly in osteosarcoma cell lines.
Industry:
Mécanisme D'action
The mechanism by which N-(2-pyridylmethyl)trimethylenediamine exerts its effects involves its ability to form stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as polymerization and hydrogen evolution. The molecular targets include metal ions, and the pathways involved often relate to redox reactions and coordination chemistry .
Comparaison Avec Des Composés Similaires
Tris(2-pyridylmethyl)amine: Known for its versatility in forming stable tetradentate complexes with metals.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Used as a high-affinity chelator of heavy metals.
Uniqueness: N-(2-pyridylmethyl)trimethylenediamine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and supramolecular chemistry, where precise control over metal coordination is essential .
Propriétés
IUPAC Name |
N'-(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKXGRIFZNJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603384 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-06-5 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)











![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)

